molecular formula C20H23ClN2O3S B11123456 N-(3-chlorophenyl)-3-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide

N-(3-chlorophenyl)-3-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide

Cat. No.: B11123456
M. Wt: 406.9 g/mol
InChI Key: HQJCLQUJLNHFEB-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide is a synthetic organic compound that belongs to the class of amides. It features a chlorophenyl group, a piperidinylsulfonyl group, and a phenylpropanamide backbone. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the amide bond: This can be achieved by reacting 3-chlorobenzoic acid with 3-[4-(piperidin-1-ylsulfonyl)phenyl]propanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-3-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride.

    Substitution: Halogen substitution reactions might occur with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-3-[4-(morpholin-1-ylsulfonyl)phenyl]propanamide
  • N-(3-chlorophenyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]propanamide

Uniqueness

N-(3-chlorophenyl)-3-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide is unique due to the presence of the piperidinylsulfonyl group, which might confer specific biological activities or chemical properties not found in similar compounds.

Properties

Molecular Formula

C20H23ClN2O3S

Molecular Weight

406.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-3-(4-piperidin-1-ylsulfonylphenyl)propanamide

InChI

InChI=1S/C20H23ClN2O3S/c21-17-5-4-6-18(15-17)22-20(24)12-9-16-7-10-19(11-8-16)27(25,26)23-13-2-1-3-14-23/h4-8,10-11,15H,1-3,9,12-14H2,(H,22,24)

InChI Key

HQJCLQUJLNHFEB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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